

# Spectroscopic Profile of Vanilpyruvic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Vanilpyruvic acid*

Cat. No.: *B085985*

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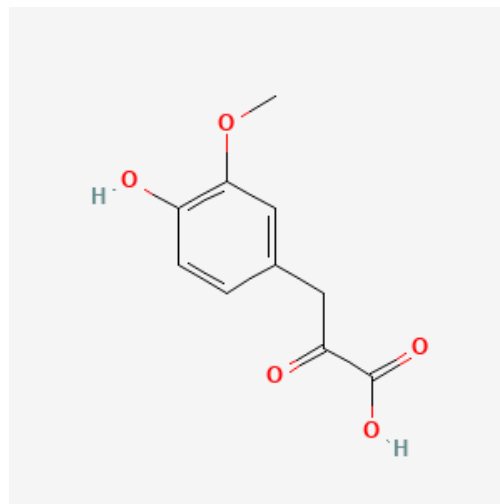
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vanilpyruvic acid** (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic compound and a human urinary metabolite.<sup>[1]</sup> Its presence has been linked to the inborn metabolic disorder aromatic L-amino acid decarboxylase deficiency. Despite its clinical relevance, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide aims to provide an in-depth technical overview of the expected spectroscopic characteristics of **vanilpyruvic acid**, based on predicted data and analysis of structurally related compounds. This information is crucial for researchers involved in its synthesis, identification, and characterization in biological matrices.

## Chemical Structure

IUPAC Name: 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid[1] Molecular Formula:



C<sub>10</sub>H<sub>10</sub>O<sub>5</sub> Molecular Weight: 210.18 g/mol [1] Structure:

## Mass Spectrometry Data

While experimental mass spectra for **vanilpyruvic acid** are not widely available, predicted data provides valuable insights for its identification.

Mass Spectrometry Data (Predicted)	
Monoisotopic Mass	210.05282343 Da
Predicted GC-MS Spectrum (2 TMS)	splash10-00ri-9432000000-3d55712bbfe9bdc7e323
Predicted LC-MS/MS Spectrum (10V, Positive)	splash10-029f-0930000000-79860b8c616f4618d363
Predicted LC-MS/MS Spectrum (20V, Positive)	splash10-029f-0930000000-79860b8c616f4618d363
Predicted LC-MS/MS Spectrum (40V, Positive)	splash10-029f-0930000000-79860b8c616f4618d363
InChIKey	YGQHQTMRZPHIBB-UHFFFAOYSA-N

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **vanilpyruvic acid** is not readily available in public databases. However, by analyzing the spectra of structurally similar compounds like vanillic acid and

pyruvic acid, we can predict the expected chemical shifts for **vanilpyruvic acid**.

## Predicted $^1\text{H}$ NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Ar-H (on C2)	~7.0	d	
Ar-H (on C5)	~6.8	d	
Ar-H (on C6)	~6.9	dd	
-CH <sub>2</sub> -	~4.0	s	
-OCH <sub>3</sub>	~3.9	s	
-OH (phenolic)	~5.8	s (broad)	Exchangeable with D <sub>2</sub> O
-COOH	~9-10	s (broad)	Exchangeable with D <sub>2</sub> O

## Predicted $^{13}\text{C}$ NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O (keto)	~195	
C=O (carboxyl)	~170	
C1	~125	
C2	~115	
C3	~148	
C4	~145	
C5	~116	
C6	~123	
-CH <sub>2</sub> -	~40	
-OCH <sub>3</sub>	~56	

## Infrared (IR) Spectroscopy

Experimental IR spectra of **vanilpyruvic acid** are not readily found. The expected characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with related compounds like vanillic acid.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration
O-H (phenolic)	3500-3300	Stretching (broad)
O-H (carboxylic acid)	3300-2500	Stretching (very broad)
C-H (aromatic)	3100-3000	Stretching
C-H (aliphatic)	3000-2850	Stretching
C=O (keto)	1720-1700	Stretching
C=O (carboxylic acid)	1710-1680	Stretching
C=C (aromatic)	1600-1450	Stretching
C-O (ether)	1275-1200 (asym), 1075-1020 (sym)	Stretching
O-H (bend)	1440-1395	Bending
C-O (carboxylic acid)	1320-1210	Stretching

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like **vanilpyruvic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **vanilpyruvic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.

- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- Process the data with appropriate phasing and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.
  - Typical parameters: 1024 or more scans (due to the low natural abundance of <sup>13</sup>C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
  - Process the data with appropriate phasing and baseline correction.
- 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals.

## Infrared (IR) Spectroscopy

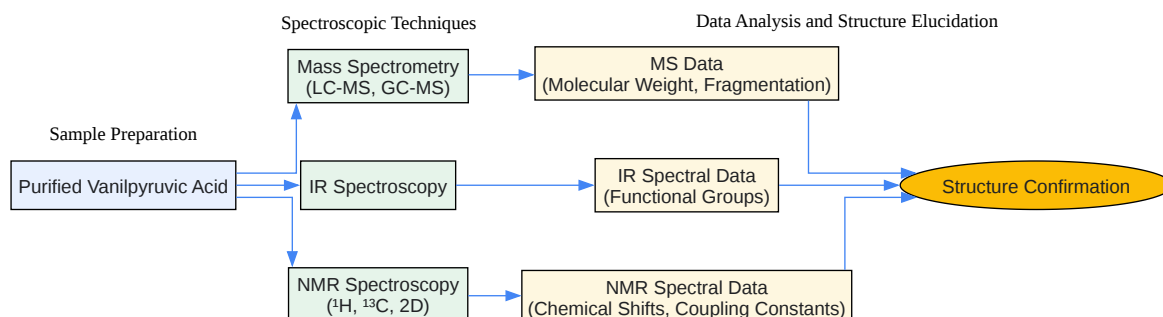
- Sample Preparation:
  - Solid State (KBr pellet): Mix a small amount of finely ground **vanilpyruvic acid** (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
  - Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.

- Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **vanilpyruvic acid** in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrumentation:
  - For Electrospray Ionization (ESI-MS): Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatograph (LC-MS) for separation prior to analysis.
  - For Gas Chromatography-Mass Spectrometry (GC-MS): The sample may require derivatization (e.g., silylation) to increase its volatility.
- Data Acquisition:
  - ESI-MS: Infuse the sample solution directly into the ESI source or inject it into an LC system. Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g.,  $m/z$  50-500).
  - GC-MS: Inject the derivatized sample into the GC. The separated components will be introduced into the mass spectrometer for ionization (typically by electron impact, EI) and analysis.
  - Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.

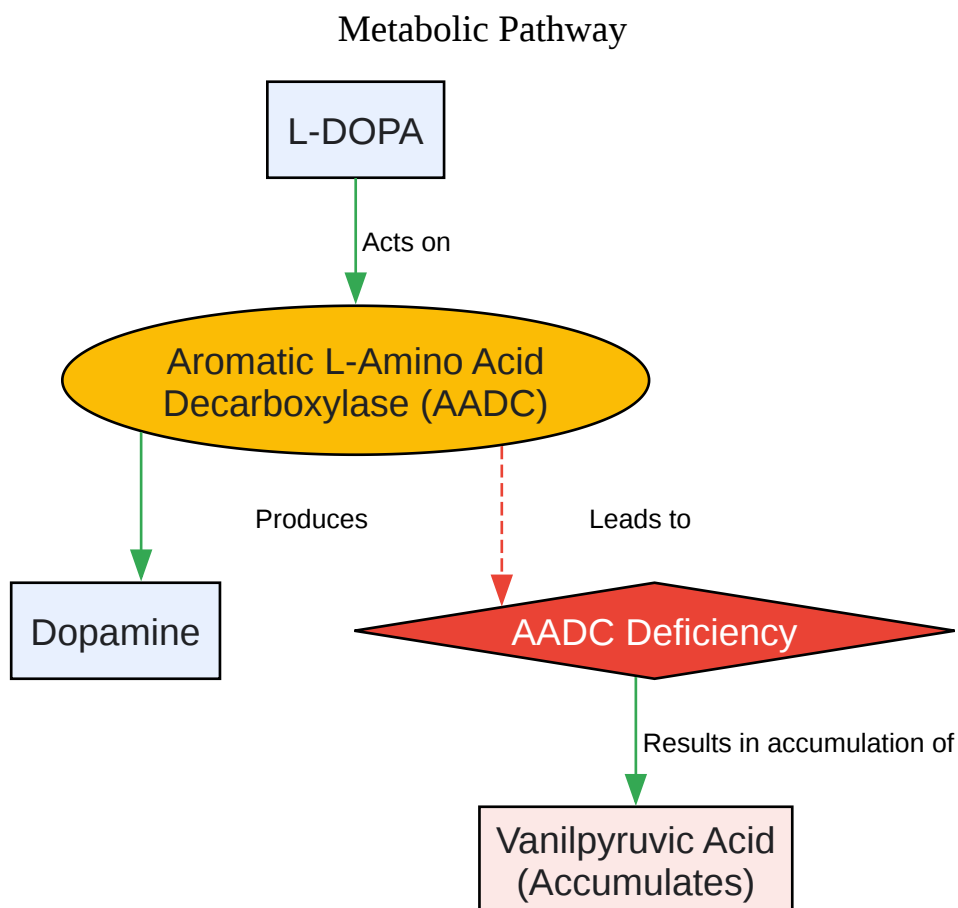
## Logical and Metabolic Workflows



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Caption: A logical workflow for the spectroscopic analysis and structure confirmation of a compound like **vanilpyruvic acid**.





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Caption: The metabolic context of **vanilpyruvic acid** in relation to Aromatic L-Amino Acid Decarboxylase (AADC) deficiency.

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## References

- 1. Vanilpyruvic acid | C<sub>10</sub>H<sub>10</sub>O<sub>5</sub> | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]

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